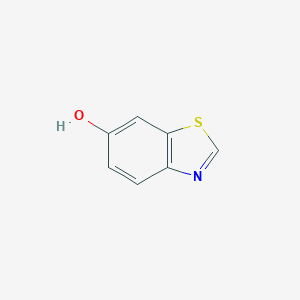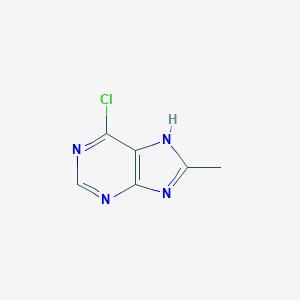
6-氯-8-甲基-9H-嘌呤
描述
6-Chloro-8-methyl-9H-purine is a heterocyclic aromatic organic compound with the molecular formula C6H5ClN4. It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleotides. The compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 8th position on the purine ring .
科学研究应用
6-Chloro-8-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and agrochemicals
作用机制
Target of Action
The primary target of 6-chloro-8-methyl-9H-purine is DAPK-1 , a kinase known to be involved in apoptotic events . This compound has been shown to inhibit DAPK-1, suggesting that the inhibition of this target could be responsible for the induction of cell death by apoptosis .
Mode of Action
6-Chloro-8-methyl-9H-purine interacts with its target, DAPK-1, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cell that can trigger apoptosis .
Biochemical Pathways
It is known that dapk-1, the compound’s primary target, plays a crucial role in apoptotic events . Therefore, the inhibition of DAPK-1 by 6-chloro-8-methyl-9H-purine likely affects the pathways involved in apoptosis.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of 6-chloro-8-methyl-9H-purine is the induction of apoptosis in cells . This is achieved through the inhibition of DAPK-1, which disrupts normal cellular functions and triggers cell death .
生化分析
Biochemical Properties
6-Chloro-8-methyl-9H-purine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in the production of uric acid, which is beneficial in treating conditions like gout. Additionally, 6-Chloro-8-methyl-9H-purine can interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Cellular Effects
The effects of 6-Chloro-8-methyl-9H-purine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins . Furthermore, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, 6-Chloro-8-methyl-9H-purine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its interaction with xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This binding interaction is crucial for its therapeutic effects in metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-8-methyl-9H-purine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 6-Chloro-8-methyl-9H-purine can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Chloro-8-methyl-9H-purine vary with different dosages in animal models. At low doses, it can effectively inhibit xanthine oxidase without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
6-Chloro-8-methyl-9H-purine is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic pathways are crucial for its elimination from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 6-Chloro-8-methyl-9H-purine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific nucleoside transporters . Once inside the cell, it can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Chloro-8-methyl-9H-purine is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with nucleic acids and enzymes . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its functional specificity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-methyl-9H-purine typically involves the chlorination of 8-methylpurine. One common method includes the reaction of 8-methylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position .
Industrial Production Methods
Industrial production of 6-chloro-8-methyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
6-Chloro-8-methyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Substitution Reactions: The methyl group at the 8th position can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Amino Derivatives: Formed by the substitution of the chlorine atom with an amine group.
Oxo Derivatives: Formed by the oxidation of the purine ring.
Dihydro Derivatives: Formed by the reduction of the purine ring.
相似化合物的比较
Similar Compounds
6-Chloropurine: Similar structure but lacks the methyl group at the 8th position.
8-Methylpurine: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-9-isopropyl-9H-purine: Similar structure with an isopropyl group instead of a methyl group at the 9th position.
Uniqueness
6-Chloro-8-methyl-9H-purine is unique due to the presence of both a chlorine atom at the 6th position and a methyl group at the 8th position. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
6-chloro-8-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQXIIORWCBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419922 | |
| Record name | 6-chloro-8-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92001-52-0 | |
| Record name | 6-Chloro-8-methyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92001-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-methyl-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092001520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 92001-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-8-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




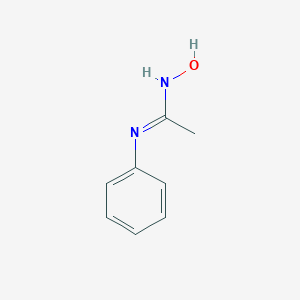
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
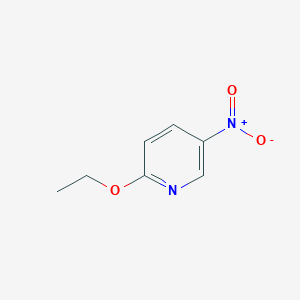
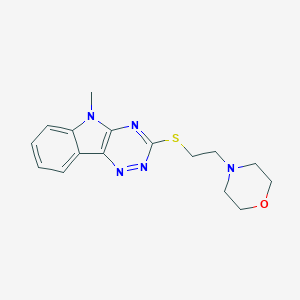

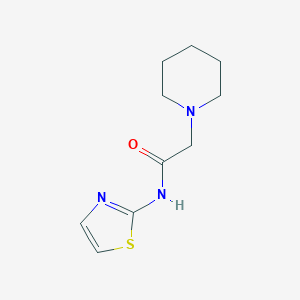
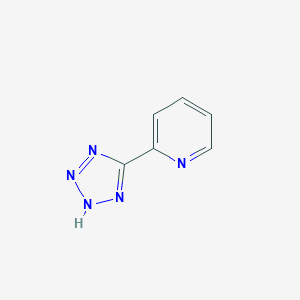
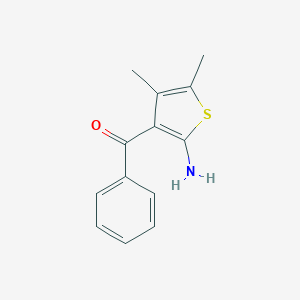
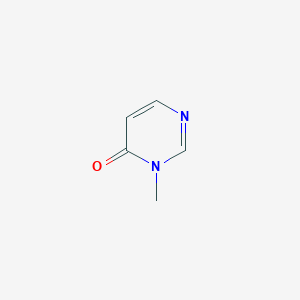
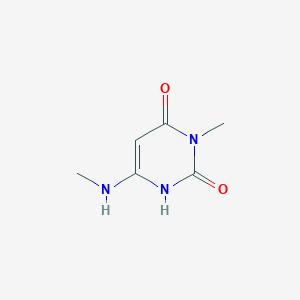
![6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B183325.png)
